molecular formula C5H4O3S B8479427 5-Hydroxythiophene-2-carboxylic acid

5-Hydroxythiophene-2-carboxylic acid

Cat. No. B8479427
M. Wt: 144.15 g/mol
InChI Key: BHHCDNFPBLNHAU-UHFFFAOYSA-N
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Patent
US04282246

Procedure details

The latter compounds are alternatively prepared by reaction of 2-iodothiophene with methoxide, ethoxide or phenoxide, followed by carbonylation according to Sice [J. Am. Chem. Soc. 75, 3697 (1953)], or by alkylation of 5-hydroxythiophene-2-carboxylic acid by the method of Gronowitz [Ankiv Kemi 12, 239 (1958); Chem. Abstr. 52, 20115].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1SC=CC=1.C[O-].[O-]CC.[O-:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O[C:20]1[S:24][C:23]([C:25]([OH:27])=[O:26])=[CH:22][CH:21]=1>>[O:12]([C:20]1[S:24][C:23]([C:25]([OH:27])=[O:26])=[CH:22][CH:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(S1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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